molecular formula C2HCl2IO2 B12575540 Dichloro(iodo)acetic acid CAS No. 194033-03-9

Dichloro(iodo)acetic acid

Cat. No.: B12575540
CAS No.: 194033-03-9
M. Wt: 254.84 g/mol
InChI Key: LQCJWBVVXHHDJS-UHFFFAOYSA-N
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Description

Dichloro(iodo)acetic acid is an organic compound that belongs to the family of halogenated acetic acids It is characterized by the presence of two chlorine atoms and one iodine atom attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(iodo)acetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the chlorination of acetic acid to form dichloroacetic acid, followed by iodination to introduce the iodine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where acetic acid is treated with chlorine and iodine under controlled conditions. The process requires careful handling of the halogenating agents and optimization of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(iodo)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the halogenated acetic acid to less halogenated or non-halogenated derivatives.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with higher oxidation states, while reduction can produce less halogenated acetic acids. Substitution reactions can result in the formation of various functionalized acetic acid derivatives.

Scientific Research Applications

Dichloro(iodo)acetic acid has several applications in scientific research:

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dichloro(iodo)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. For example, the compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetic acid: Contains two chlorine atoms and is used in similar applications.

    Iodoacetic acid: Contains one iodine atom and is known for its use in biochemical research.

    Trichloroacetic acid: Contains three chlorine atoms and is used as a reagent in organic synthesis.

Uniqueness

Dichloro(iodo)acetic acid is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity

Properties

CAS No.

194033-03-9

Molecular Formula

C2HCl2IO2

Molecular Weight

254.84 g/mol

IUPAC Name

2,2-dichloro-2-iodoacetic acid

InChI

InChI=1S/C2HCl2IO2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

LQCJWBVVXHHDJS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)I)O

Origin of Product

United States

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